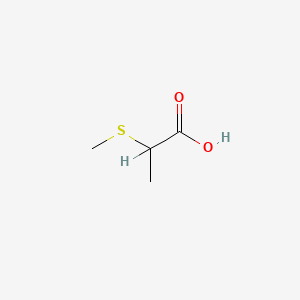

2-(methylthio)propanoic acid

CAS No.: 33178-97-1

Cat. No.: VC1966252

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33178-97-1 |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | (2R)-2-methylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 |

| Standard InChI Key | SBJPKUSFMZKDRZ-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](C(=O)O)SC |

| SMILES | CC(C(=O)O)SC |

| Canonical SMILES | CC(C(=O)O)SC |

Introduction

Physical and Chemical Properties

2-(Methylthio)propanoic acid possesses several distinctive physical and chemical properties that define its behavior in various conditions and reactions.

Physical Properties

The physical properties of 2-(methylthio)propanoic acid are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | |

| Boiling Point | 104°C (at 8 Torr) | |

| Density | 1.160±0.06 g/cm³ (Predicted) | |

| LogP | 1.008 (estimated) |

Acid-Base Properties

As a carboxylic acid, 2-(methylthio)propanoic acid exhibits typical acid-base behavior:

This pKa value indicates that 2-(methylthio)propanoic acid is a moderately strong organic acid, comparable to other substituted propanoic acids. The presence of the methylthio group affects the acidity of the carboxylic group through inductive and resonance effects .

Structural Characteristics

The molecular structure of 2-(methylthio)propanoic acid features a propanoic acid backbone with a methylthio (-SCH₃) substituent at the second carbon position.

Molecular Structure

The compound consists of a propanoic acid chain with a methylthio group attached to the alpha carbon (C2). This structural arrangement gives the molecule its distinctive chemical properties and reactivity patterns .

Stereochemistry

The substitution at the second carbon creates a chiral center, resulting in potential stereoisomerism. Both R and S enantiomers of 2-(methylthio)propanoic acid can exist, although commercial samples are often racemic mixtures unless specifically synthesized for stereochemical purity .

Synthesis Methods

Several synthetic routes exist for the preparation of 2-(methylthio)propanoic acid, with varying degrees of efficiency and complexity.

Synthesis from Alkylation Reactions

One common approach involves the alkylation of appropriate precursors:

-

From 2-bromopropanoic acid: Nucleophilic substitution with sodium thiomethoxide (NaSCH₃) under basic conditions can replace the bromine with a methylthio group.

-

From ethyl 2-bromoisobutyrate: This route involves a reaction with sodium thiomethoxide followed by hydrolysis of the ester group :

-

Stage 1: Ethyl 2-bromoisobutyrate is reacted with sodium thiomethoxide in ethanol at 20°C for 12 hours.

-

Stage 2: The resulting ester is hydrolyzed using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, ethanol, and water at 90°C for 4 hours.

-

This synthesis pathway has been reported to yield up to 94% of the desired product .

Malonic Ester Synthesis Method

The malonic ester synthesis provides another route to prepare 2-(methylthio)propanoic acid:

-

Alkylation of diethyl malonate with an appropriate alkyl halide containing the methylthio group.

-

Hydrolysis of the diester to yield the corresponding diacid.

This method is particularly useful when selective functionalization is required.

Chemical Reactions

2-(Methylthio)propanoic acid undergoes various chemical reactions characteristic of both carboxylic acids and organosulfur compounds.

Reactions as a Carboxylic Acid

As a carboxylic acid, 2-(methylthio)propanoic acid participates in typical reactions of this functional group:

-

Esterification: Reaction with alcohols under acidic conditions or after activation to form the corresponding esters.

-

Amidation: Formation of amides through reaction with amines.

-

Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.

-

Salt formation: Reaction with bases to form carboxylate salts .

Reactions Involving the Methylthio Group

The methylthio group imparts additional reactivity to the molecule:

-

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones with appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Substitution: The methylthio group can act as a leaving group in certain reactions.

-

Metal coordination: The sulfur atom can coordinate with certain metal ions, forming complexes.

Biological and Pharmaceutical Applications

Research has identified several potential applications for 2-(methylthio)propanoic acid and structurally related compounds in biological and pharmaceutical contexts.

Mitochondrial Targeting

Compounds structurally related to 2-(methylthio)propanoic acid, particularly omega-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids, have been investigated for their ability to deliver antioxidants to mitochondria through the beta-oxidation pathway. These compounds can be biotransformed to release antioxidants like methimazole, potentially providing cytoprotection against hypoxia-reoxygenation injury in isolated cardiomyocytes .

This research suggests potential applications in treating conditions associated with mitochondrial reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Proteomics Research

2-(Methylthio)propanoic acid has applications in proteomics research, particularly in studies related to protein modifications and interactions involving sulfur groups. Its ability to form specific adducts with proteins makes it valuable for labeling and analyzing protein structures.

| Hazard Type | Classification | Precautions |

|---|---|---|

| Skin Corrosion/Irritation | Potentially irritating | Wear appropriate protective gloves and clothing |

| Eye Damage/Irritation | Potentially damaging | Use eye protection |

| Respiratory | May cause respiratory irritation | Use in well-ventilated areas |

Related Compounds and Comparative Analysis

Several compounds structurally related to 2-(methylthio)propanoic acid possess similar properties and applications but with distinct differences.

Isomeric and Homologous Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| 3-(Methylthio)propanoic acid | 646-01-5 | Methylthio group at position 3 instead of 2 |

| 2-Methyl-3-(methylthio)propanoic acid | 62574-23-6 | Additional methyl group at position 2 |

| 2-Methyl-2-(methylthio)propanoic acid | 27868-56-0 | Two methyl groups at position 2 |

These structural variations result in different physical properties, reactivity patterns, and potential applications .

Current Research and Future Directions

Current research involving 2-(methylthio)propanoic acid and related compounds focuses on several promising areas with potential for significant development.

Pharmaceutical Development

Research into organosulfur compounds like 2-(methylthio)propanoic acid continues to explore their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique properties of these compounds make them valuable in drug design strategies, particularly for compounds targeting oxidative stress-related conditions .

Analytical Applications

In analytical chemistry, 2-(methylthio)propanoic acid serves as a reference standard and reagent for various spectroscopic and chromatographic methods. Its well-defined spectral characteristics make it useful in method development and validation procedures .

Future Research Opportunities

Several promising research directions for 2-(methylthio)propanoic acid include:

-

Development of stereoselective synthesis methods to produce enantiomerically pure forms.

-

Investigation of coordination chemistry with various metal ions for catalytic applications.

-

Further exploration of biological activity and potential therapeutic applications.

-

Design of novel derivatives with enhanced properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume